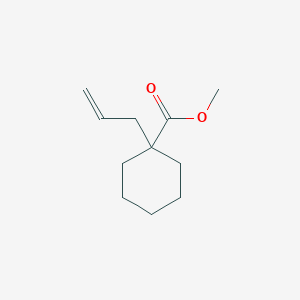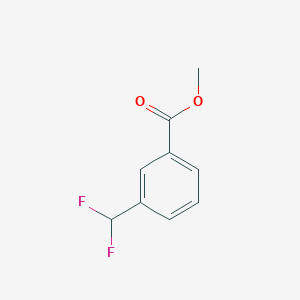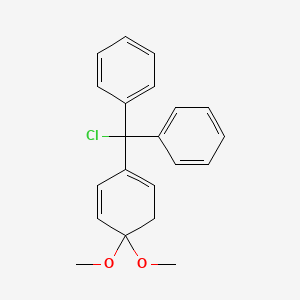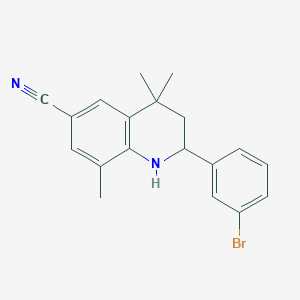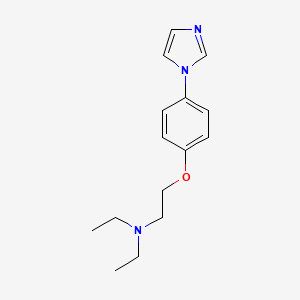
2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine
描述
2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine typically involves the reaction of 4-(1H-imidazol-1-yl)phenol with N,N-diethyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the ethylamine derivative, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole moiety.
Astemizole: Another antihistaminic agent containing an imidazole ring.
Uniqueness
2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a phenoxyethanamine moiety makes it a versatile compound for various applications .
属性
CAS 编号 |
122958-17-2 |
|---|---|
分子式 |
C15H21N3O |
分子量 |
259.35 g/mol |
IUPAC 名称 |
N,N-diethyl-2-(4-imidazol-1-ylphenoxy)ethanamine |
InChI |
InChI=1S/C15H21N3O/c1-3-17(4-2)11-12-19-15-7-5-14(6-8-15)18-10-9-16-13-18/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI 键 |
WPUUCRUYIRXFFZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)N2C=CN=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
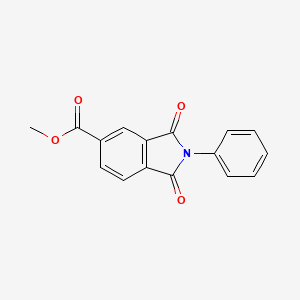
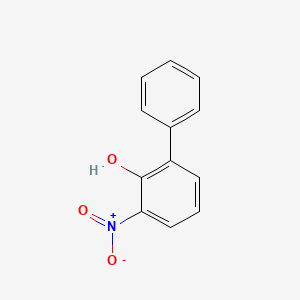
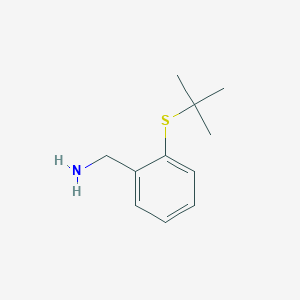
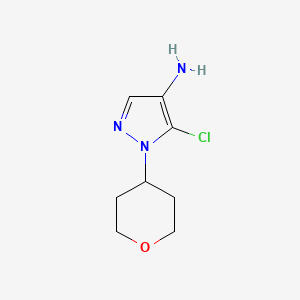
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)
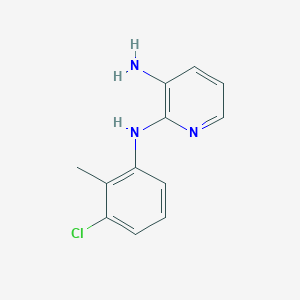
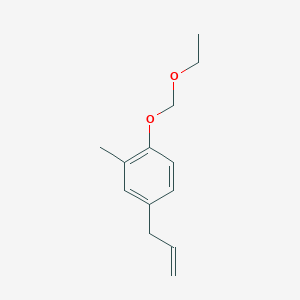
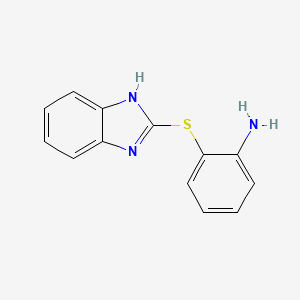
![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)
